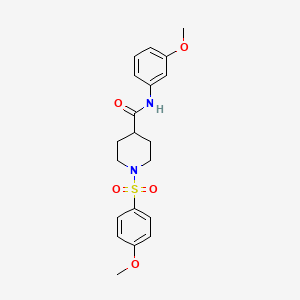
N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalimide core, which is a common structural motif in medicinal chemistry, and an ethylsulfonyl phenyl group, which can impart unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the phthalimide core, which can be achieved through the reaction of phthalic anhydride with ammonia or primary amines. The resulting phthalimide is then subjected to further functionalization to introduce the ethylsulfonyl phenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phthalimide core can be reduced to phthalamide or phthalic acid derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction of the phthalimide core can produce phthalamide derivatives.
Aplicaciones Científicas De Investigación
N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The phthalimide core can interact with proteins or enzymes, potentially inhibiting their activity. The ethylsulfonyl phenyl group may enhance the compound’s binding affinity or specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,3-dioxoisoindolin-4-yl)acetamide: Lacks the ethylsulfonyl phenyl group, which may result in different chemical properties and biological activities.
N-(1,3-dioxoisoindolin-4-yl)-2-phenylacetamide: Similar structure but without the ethylsulfonyl group, potentially affecting its reactivity and applications.
Uniqueness
N-(1,3-dioxoisoindolin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is unique due to the presence of both the phthalimide core and the ethylsulfonyl phenyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-2-26(24,25)12-8-6-11(7-9-12)10-15(21)19-14-5-3-4-13-16(14)18(23)20-17(13)22/h3-9H,2,10H2,1H3,(H,19,21)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDMHWCQYRGAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide](/img/structure/B2678266.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile](/img/structure/B2678267.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2678268.png)






![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide](/img/structure/B2678281.png)
![4-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2678282.png)
